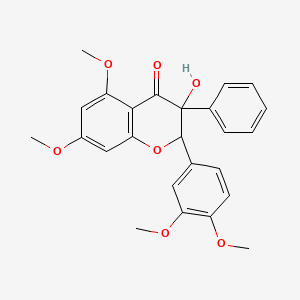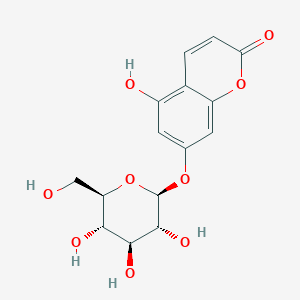
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside: is a natural product that can be isolated from the roots of Morus nigra . It belongs to the class of compounds known as coumarins, which are characterized by their benzopyrone structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside typically involves the glycosylation of 5,7-dihydroxycoumarin with a suitable glucosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources such as the roots of Morus nigra. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin structure can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antioxidant and enzyme inhibitory activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Signal Transduction: It may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diosmetin-7-O-beta-D-glucopyranoside: Another glucosylated coumarin with different biological activities.
Uniqueness
5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant makes it particularly valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C15H16O9 |
|---|---|
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)22-6-3-8(17)7-1-2-11(18)23-9(7)4-6/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
PMKPSPVMSCXFLK-TVKJYDDYSA-N |
SMILES isomérique |
C1=CC(=O)OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC(=O)OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
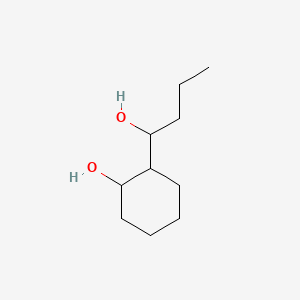
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)

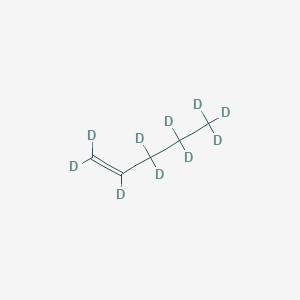
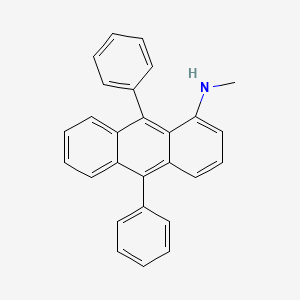
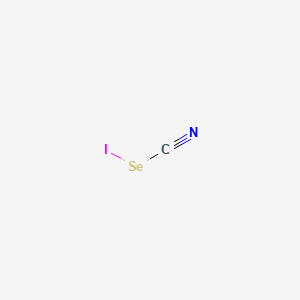
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
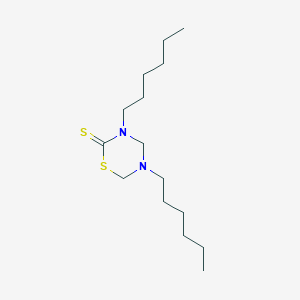
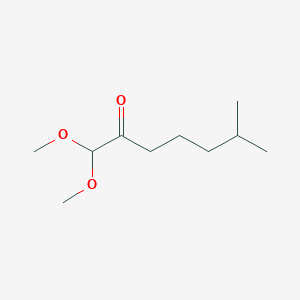
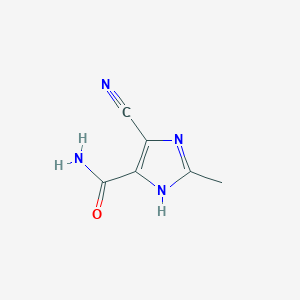
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
